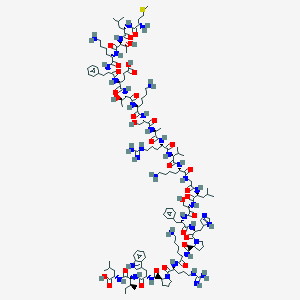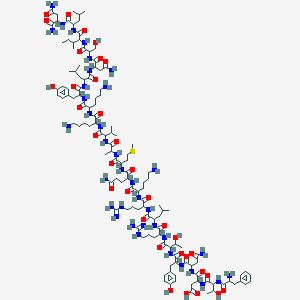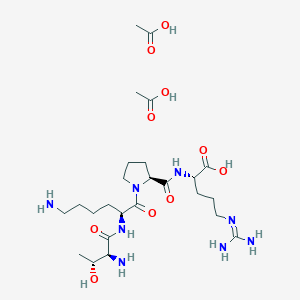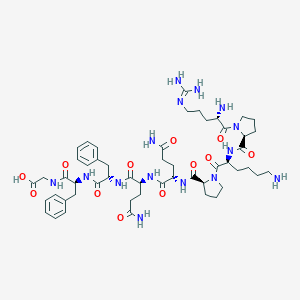
Substance P Fragment 1-7
概要
説明
Substance P Fragment 1-7, also known as SP1-7, is a fragment of the neuropeptide Substance P (SP). It is a major metabolite of SP and has been found to have depressor and bradycardic effects when applied to the nucleus tractus solitarius . The sequence of SP1-7 is Arg-Pro-Lys-Pro-Gln-Gln-Phe .
Synthesis Analysis
SP1-7 is synthesized from the aminoterminal heptapeptide of SP. A tritium-labeled version of SP1-7, known as 3H-SP(1-7), has been synthesized and purified for research purposes .Molecular Structure Analysis
The molecular formula of SP1-7 is C41H65N13O10, and it has a molecular weight of 900.04 .Physical And Chemical Properties Analysis
SP1-7 is a white powder with a peptide content of over 65% . It should be stored at -20°C .科学的研究の応用
Nociception and Anti-nociception
Substance P (SP), an 11-amino-acid neuropeptide, has long been considered an effector of pain . However, accumulating studies have proposed a paradoxical role of SP in anti-nociception . The heptapeptide SP (1-7) is a major bioactive fragment and displays often opposite actions to those induced by SP . Hence, SP (1-7) elicits anti-nociceptive and anti-hyperalgesic effects .
Analgesic Drug Development
Understanding the anti-nociceptive SP-NK1R pathway would provide new insights for analgesic drug development . The efforts to transform the heptapeptide SP (1-7) into more drug-like small-molecule SP (1-7) peptidomimetics as a potential new class of analgesics are summarized .
Neuropathic Pain Treatment
SP 1-7 could alleviate thermal as well as mechanical hypersensitivity in three different animal models of neuropathic pain . This SP (1-7) peptidomimetic was as effective as SP (1-7) in alleviating mechanical allodynia in mice .
Peptidomimetics
The bioactive peptides SP (1-7) and endomorphin-2 can be converted into low molecular weight compounds that are able to mimic the in vivo actions of the heptapeptide SP (1-7) .
Cardiovascular Effects
Substance P (1-7) is a fragment that gives depressor and bradycardic effects when applied to the nucleus tractus solitarius .
Neurotransmitter and Neuromodulator
SP is widely distributed in the human body, especially in nervous systems and inflammatory cells . It serves as a neurotransmitter and a neuromodulator .
作用機序
Target of Action
Substance P Fragment 1-7, also known as Substance P (1-7), is a major bioactive metabolite formed after proteolytic degradation of the tachykinin substance P (SP) . It is known to interact with the neurokinin receptor . This receptor plays a crucial role in various neural processes, including learning, locomotor activity, and reaction to opioid withdrawal .
Mode of Action
Substance P (1-7) interacts with its targets, leading to various changes in the body. For instance, it has been found to act as a potent antagonist against the SP-induced responses . It is proposed that SP (1-7) is an endogenous modulator of SP actions . This interaction with the neurokinin receptor leads to anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects .
Biochemical Pathways
Substance P (1-7) affects several biochemical pathways. It has been implicated in a variety of physiological and pathophysiological processes, including stress regulation, affective and anxiety-related behavior . It also modulates dopamine transmission throughout striosomes and matrix . The modulation of these pathways leads to downstream effects such as changes in dopamine release and levels of dihydroxyphenylacetic acid .
Pharmacokinetics
It is known that the peptide is formed after proteolytic degradation of the tachykinin substance p (sp) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Substance P (1-7) and their impact on its bioavailability.
Result of Action
The interaction of Substance P (1-7) with its targets leads to various molecular and cellular effects. For instance, it has been found to enhance dopamine release and elevate the level of the dopamine metabolite dihydroxyphenylacetic acid in the brain . It also has anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . In animal models, it has been shown to alleviate thermal as well as mechanical hypersensitivity .
Safety and Hazards
When handling SP1-7, it is recommended to avoid dust formation and to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
特性
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDBQWTCKBKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391872 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
CAS RN |
68060-49-1 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How selective is the developed sensor towards Substance P compared to its fragment, Substance P (1-7)?
A1: The research primarily focuses on developing a surface plasmon resonance (SPR) sensor for quantifying the neuropeptide Substance P (SP) []. While it investigates the sensor's selectivity against various neurotransmitters and related peptides, it specifically notes that the sensor exhibits significantly higher selectivity for full-length Substance P compared to the Substance P (1-7) fragment []. This suggests that the binding interaction, likely mediated by the Au-CaM complex, is significantly influenced by the presence of the full amino acid sequence of Substance P.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















